molecular formula C6H3Cl2N3 B1436820 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2155875-35-5

6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1436820
CAS No.: 2155875-35-5
M. Wt: 188.01 g/mol
InChI Key: CIWWPYGQGCRZDI-UHFFFAOYSA-N
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Description

6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with chlorine atoms at the 6 and 8 positions. The presence of these chlorine atoms significantly influences the compound’s chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to act as an inhibitor for several key enzymes, including Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) . By inhibiting these enzymes, this compound can modulate various signaling pathways, leading to changes in cellular functions. Additionally, this compound has been found to interact with proteins involved in cardiovascular disorders and type 2 diabetes .

Cellular Effects

The effects of this compound on cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting JAK1 and JAK2, this compound can alter the signaling pathways that regulate cell proliferation and apoptosis . This modulation can lead to changes in gene expression, affecting the production of proteins involved in cell growth and survival. Furthermore, this compound has been shown to impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the active sites of JAK1 and JAK2, preventing their phosphorylation and subsequent activation . This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit enzyme activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites of this compound can further interact with other metabolic pathways, influencing the levels of various metabolites and affecting metabolic flux . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and can bind to plasma proteins, affecting its distribution and accumulation in different tissues . The localization of this compound within cells can influence its activity and function, making it important to study its transport and distribution properties.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The targeting of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its intended site of action, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of 2-chloro-3,5-dinitropyridine with various reagents. One common method includes the use of 5-(hetaryl)tetrazoles, which react with 2-chloro-3,5-dinitropyridine under specific conditions to yield the desired triazolopyridine derivative . The reaction conditions often involve moderate temperatures and the absence of strong bases to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Comparison with Similar Compounds

Uniqueness: 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of chlorine atoms, which enhance its reactivity and potential for substitution reactions. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with diverse applications .

Properties

IUPAC Name

6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWWPYGQGCRZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NN2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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